Iso Furosemide

描述

Iso Furosemide is a potent loop diuretic that is structurally related to furosemide. It is used to treat conditions such as edema associated with congestive heart failure, liver cirrhosis, and renal disease. This compound works by inhibiting the reabsorption of sodium and chloride in the kidneys, leading to increased urine production and reduced fluid retention.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of isofurosemide involves several steps. One common method starts with the photochlorination of 4-chloro-2-fluoro-toluene to produce 4-chloro-2-fluoro-benzotrichloride. This intermediate undergoes aminosulfonylation, followed by condensation with furfurylamine to yield isofurosemide .

Industrial Production Methods

In industrial settings, the production of isofurosemide follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are used to monitor and purify the compound .

化学反应分析

Types of Reactions

Iso Furosemide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups in isofurosemide, altering its chemical properties.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

科学研究应用

Pharmacological Properties

Iso Furosemide functions primarily as a diuretic, promoting the excretion of sodium and water from the kidneys. This mechanism is crucial in managing conditions associated with fluid overload, such as congestive heart failure and renal failure. The compound's efficacy stems from its ability to inhibit the sodium-potassium-chloride co-transporter in the thick ascending limb of the loop of Henle, leading to increased urine output and reduced blood volume.

Therapeutic Uses

The primary applications of this compound include:

- Congestive Heart Failure : this compound is utilized to alleviate symptoms associated with fluid retention in patients suffering from heart failure. Its rapid onset of action makes it suitable for acute management situations.

- Hypertension : Although not a first-line treatment, this compound can serve as an adjunct therapy in patients with resistant hypertension, particularly those with renal impairment.

- Edema Management : It is effective in treating edema resulting from liver cirrhosis and nephrotic syndrome, providing relief from discomfort and improving quality of life.

Recent Advancements in Drug Delivery

Recent studies have focused on enhancing the bioavailability and solubility of this compound through innovative drug delivery systems. One notable approach is the development of solid self-nanoemulsifying drug delivery systems (SNEDDS), which improve the dissolution rate and absorption of the drug.

Key Findings from Recent Research

Case Study 1: High-Dose this compound Infusion

A retrospective analysis at Thomas Jefferson University Hospital assessed the effects of very high-dose this compound continuous infusions (≥40 mg/h). The study included 22 patients who experienced a median increase in 24-hour urine output from 1193 mL to 3518 mL after initiation of treatment. Notably, no significant electrolyte disturbances or ototoxicity were reported, indicating the safety profile of high-dose administration .

Case Study 2: Efficacy in Heart Failure

Another study focused on patients with acutely decompensated heart failure (ADHF) treated with this compound. The research highlighted that higher initial doses led to faster symptom relief compared to standard dosages. Patients receiving doses equivalent to or greater than their total daily oral intake showed a marked improvement in clinical outcomes within a short period .

作用机制

Iso Furosemide exerts its effects by inhibiting the reabsorption of sodium and chloride in the ascending loop of Henle and the distal renal tubules. This inhibition interferes with the chloride-binding cotransport system, leading to increased excretion of sodium, chloride, and water. The result is a significant diuretic effect, reducing fluid retention and edema .

相似化合物的比较

Similar Compounds

Furosemide: Iso Furosemide is structurally similar to furosemide but has different pharmacokinetic properties.

Bumetanide: Another loop diuretic with a similar mechanism of action but higher potency.

Torsemide: A loop diuretic with a longer duration of action compared to isofurosemide.

Uniqueness

This compound is unique due to its specific chemical structure, which influences its pharmacokinetics and pharmacodynamics. It has a distinct profile of absorption, distribution, metabolism, and excretion compared to other loop diuretics .

生物活性

Iso Furosemide, a derivative of furosemide, is a potent loop diuretic primarily used in the treatment of conditions such as heart failure and edema. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, providing a comprehensive overview based on diverse research findings.

This compound functions by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, chloride, and water, resulting in diuresis. Additionally, this compound exhibits vasodilatory effects that contribute to its therapeutic efficacy in managing acute pulmonary edema by reducing preload and afterload on the heart.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : After oral administration, it has variable bioavailability ranging from 10% to 90%, with typical values around 64% for oral tablets.

- Distribution : The volume of distribution is approximately 0.181 L/kg in healthy subjects.

- Protein Binding : this compound is highly protein-bound (91-99%), primarily to serum albumin.

- Metabolism : It undergoes hepatic metabolism, with metabolites excreted via urine.

Biological Activity and Safety Profile

Research indicates that this compound has a favorable safety profile. In studies assessing mutagenicity and chromosomal damage, it was found to be devoid of significant mutagenic activity in various assays. However, some studies reported conflicting results regarding chromosomal aberrations in vitro, necessitating further investigation into its genotoxic potential .

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Diuretic Effect | Significant increase in urine output observed in clinical studies |

| Vasodilatory Effect | Reduces vascular resistance and improves renal blood flow |

| Mutagenicity | Generally negative; inconclusive results in certain in vitro tests |

| Chromosomal Damage | Observed under specific conditions; requires further research |

Case Study 1: High-Dose Continuous Infusion

A retrospective analysis evaluated the efficacy and safety of very high-dose continuous infusions of furosemide (≥40 mg/h) for patients with acute heart failure. The study included 22 patients who received infusions up to 240 mg/h. Results showed:

- Urine Output : Increased from a median of 1193 mL to 3518 mL within 24 hours post-infusion (P < .01).

- Renal Function : Serum creatinine levels increased initially but returned to baseline within 48 hours without significant electrolyte disturbances or hypotension .

Case Study 2: Management of Acute Decompensated Heart Failure

An 83-year-old male patient with multiple comorbidities (COPD, CKD) presented with acute decompensated heart failure. Initial treatment with furosemide at 40 mg twice daily was ineffective; however, an increase to 80 mg IV resulted in significant diuresis. The patient was discharged on a regimen that included furosemide, demonstrating its critical role in managing fluid overload .

属性

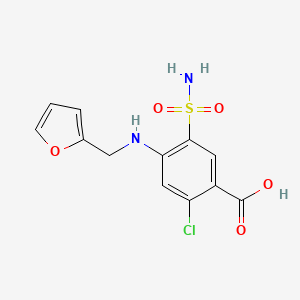

IUPAC Name |

2-chloro-4-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)11(21(14,18)19)4-8(9)12(16)17/h1-5,15H,6H2,(H,16,17)(H2,14,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOOVYKVEXGCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=C(C=C(C(=C2)Cl)C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197452 | |

| Record name | Isofurosemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4818-59-1 | |

| Record name | 5-(Aminosulfonyl)-2-chloro-4-[(2-furanylmethyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4818-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isofurosemide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004818591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isofurosemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFUROSEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2ZF54Q4LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Does isofurosemide, like its related compound furosemide, increase urinary excretion of active kallikrein?

A1: Interestingly, while isofurosemide is structurally similar to furosemide, the study [] found that it does not increase the urinary excretion of active kallikrein. This is despite furosemide and its derivative, benzyl furosemide, demonstrating this effect. The study observed that all tested furosemide derivatives, including isofurosemide, increased the activation of urinary prokallikrein, but this effect was independent of their diuretic activity or influence on urinary electrolyte excretion.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。